

Mass Spectrometry Analysis of 6-Fluoronicotinonitrile: A Comparative Guide

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Compound of Interest

Compound Name: **6-Fluoronicotinonitrile**

Cat. No.: **B1316003**

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In the landscape of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. **6-Fluoronicotinonitrile**, a fluorinated pyridine derivative, presents a unique analytical challenge due to the interplay of its aromatic ring, nitrile group, and fluorine substituent. This guide provides a comparative analysis of the expected mass spectrometry profile of **6-Fluoronicotinonitrile** and its potential reaction products, supported by data from analogous compounds and established fragmentation principles.

Predicted Mass Spectrum and Fragmentation of 6-Fluoronicotinonitrile

While a publicly available mass spectrum for **6-fluoronicotinonitrile** is not readily accessible, its electron ionization (EI) mass spectrum can be predicted based on its structure and the known fragmentation patterns of similar compounds, such as nicotinonitrile, fluorobenzene, and fluoropyridines.

The molecular formula for **6-fluoronicotinonitrile** is $C_6H_3FN_2$ and its molecular weight is approximately 122.10 g/mol .^[1] The mass spectrum is expected to exhibit a prominent molecular ion peak (M^{+}) at m/z 122, owing to the stability of the aromatic pyridine ring.

Key Predicted Fragments:

- $[M-HCN]^{+}$ (m/z 95): The loss of a neutral hydrogen cyanide (HCN) molecule is a characteristic fragmentation pathway for aromatic nitriles. This is anticipated to be a significant peak in the spectrum.
- $[M-HF]^{+}$ (m/z 102): Elimination of hydrogen fluoride (HF) is a possible fragmentation route for fluorinated aromatic compounds.
- $[C_4H_2F]^+$ (m/z 75) and $[C_4H_2N]^+$ (m/z 64): Further fragmentation of the pyridine ring can lead to smaller charged species.

Comparison with Potential Reaction Products

To illustrate the utility of mass spectrometry in monitoring chemical transformations, the predicted mass spectrum of **6-fluoronicotinonitrile** is compared with those of two potential reaction products: a reduction product (6-fluoropyridin-3-yl)methanamine and a nucleophilic substitution product 6-aminonicotinonitrile.

Compound	Structure	Molecular Weight (g/mol)	Predicted Molecular Ion (m/z)	Key Predicted Fragments (m/z)
6-Fluoronicotinonitrile	<chem>C6H3FN2</chem>	122.10	122	95 ($[M-HCN]^{+}$), 102 ($[M-HF]^{+}$), 75
(6-Fluoropyridin-3-yl)methanamine	<chem>C6H7FN2</chem>	126.13	126	109 ($[M-NH_3]^+$), 96 ($[M-CH_2NH_2]^+$)
6-Aminonicotinonitrile	<chem>C6H5N3</chem>	119.12	119	92 ($[M-HCN]^{+}$)

Alternative Analytical Approaches

While mass spectrometry is a powerful tool for the identification and quantification of **6-fluoronicotinonitrile** and its derivatives, other analytical techniques can provide complementary information.

Analytical Method	Information Provided	Comparison to Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides detailed structural information, including the connectivity of atoms and the chemical environment of the fluorine atom (^{19}F NMR).	Offers more comprehensive structural elucidation but is generally less sensitive than mass spectrometry.
Infrared (IR) Spectroscopy	Identifies functional groups present in the molecule, such as the nitrile ($\text{C}\equiv\text{N}$) and C-F bonds.	Provides functional group information rather than the detailed fragmentation patterns and molecular weight confirmation offered by MS.
Gas Chromatography (GC)	Separates volatile compounds in a mixture.	Often coupled with mass spectrometry (GC-MS) to provide separation and identification of individual components in a sample.

Experimental Protocols

A general protocol for the analysis of **6-fluoronicotinonitrile** and its products using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

- Dissolve a small amount (approximately 1 mg) of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100-200 $\mu\text{g}/\text{mL}$.
- If analyzing a reaction mixture, dilute an aliquot of the mixture in the chosen solvent.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.

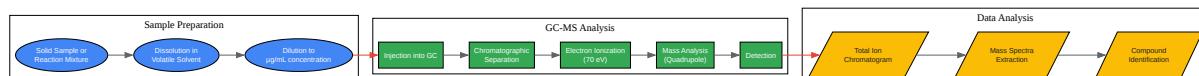
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.

3. Data Analysis:

- Identify the peaks in the total ion chromatogram (TIC).
- Analyze the mass spectrum of each peak to determine the molecular ion and fragmentation pattern.
- Compare the obtained spectra with spectral libraries (e.g., NIST) and the predicted fragmentation patterns to identify the compounds.

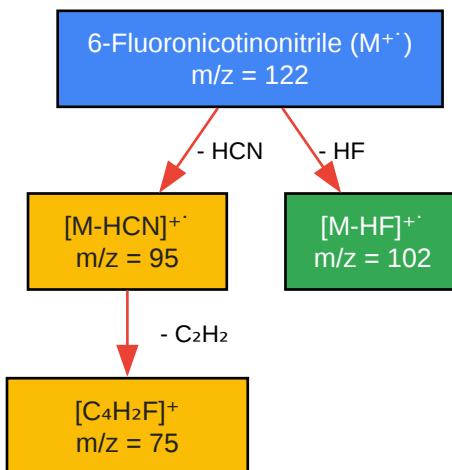
Visualizing Analytical Workflows and Pathways

To further clarify the analytical process and the chemical logic, the following diagrams are provided.



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Caption: Experimental workflow for GC-MS analysis.



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Caption: Predicted fragmentation of **6-Fluoronicotinonitrile**.

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References

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